molecular formula C10H11N3 B183244 2-Methylquinoline-4,6-diamine CAS No. 5443-31-2

2-Methylquinoline-4,6-diamine

Cat. No. B183244
CAS RN: 5443-31-2
M. Wt: 173.21 g/mol
InChI Key: XKDPIURMGBVXAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06903094B2

Procedure details

To a solution of 2-[(4-ethylphenoxy)methyl]benzoic acid (1.13 g, 4.4 mmol) obtained in Preparation Example 2-1 in chloroform (20 ml) was added oxalyl chloride (0.6 ml, 6.8 mmol) and the mixture was stirred at room temperature for 1 hr. Then the reaction mixture was concentrated under reduced pressure. To the obtained acid chloride were added pyridine (20 ml) and 4,6-diamino-2-methylquinoline (623 mg, 4 mmol) obtained in Preparation Example 1-1 and the mixture was stirred at room temperature for 10 hr. To the reaction mixture was added an aqueous sodium hydrogencarbonate solution and the mixture was extracted with ethyl acetate. The organic layer was washed with water and saturated brine and dried over sodium sulfate, and the solvent was evaporated. The obtained crude product was dissolved in ethanol and treated with active charcoal, and the solvent was evaporated. The obtained residue was dissolved in ethyl acetate and 1N hydrochloric acid—ether solution was added. The resulting precipitate was collected by filtration. The obtained solid was heated and dried under reduced pressure to give the title compound (1.06 g, 59%, pale-yellow crystals).
Quantity
0.6 mL
Type
reactant
Reaction Step One
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
623 mg
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
59%

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:5])[C:2]([Cl:4])=O.[NH2:7][C:8]1[C:17]2[C:12](=[CH:13][CH:14]=[C:15]([NH2:18])[CH:16]=2)[N:11]=[C:10]([CH3:19])[CH:9]=1.[C:20](=[O:23])([O-])O.[Na+].[CH4:25].[CH2:26](O)[CH3:27]>N1C=CC=CC=1>[ClH:4].[NH2:7][C:8]1[C:17]2[C:12](=[CH:13][CH:14]=[C:15]([NH:18][C:20](=[O:23])[C:25]3[CH:16]=[CH:17][CH:8]=[CH:9][C:10]=3[CH2:19][O:5][C:1]3[CH:2]=[CH:15][C:14]([CH2:26][CH3:27])=[CH:13][CH:12]=3)[CH:16]=2)[N:11]=[C:10]([CH3:19])[CH:9]=1 |f:2.3,7.8|

Inputs

Step One
Name
Quantity
0.6 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Two
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
623 mg
Type
reactant
Smiles
NC1=CC(=NC2=CC=C(C=C12)N)C
Name
Quantity
20 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Then the reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
obtained in Preparation Example 1-1
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 10 hr
Duration
10 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
The obtained crude product
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The obtained residue was dissolved in ethyl acetate
ADDITION
Type
ADDITION
Details
1N hydrochloric acid—ether solution was added
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by filtration
TEMPERATURE
Type
TEMPERATURE
Details
The obtained solid was heated
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Cl.NC1=CC(=NC2=CC=C(C=C12)NC(C1=C(C=CC=C1)COC1=CC=C(C=C1)CC)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.06 g
YIELD: PERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.